molecular formula C17H17NO5 B5223977 4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoic acid

4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoic acid

Cat. No.: B5223977
M. Wt: 315.32 g/mol
InChI Key: GPYPNGXBFKBULB-UHFFFAOYSA-N
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Description

4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoic acid is an organic compound with the molecular formula C17H16NO5. This compound is characterized by the presence of a benzoic acid moiety linked to a methoxyphenoxy group through a propanoyl amide linkage. It is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyphenol, propanoic acid, and 4-aminobenzoic acid.

    Formation of 4-methoxyphenoxypropanoic acid: This intermediate is synthesized by reacting 4-methoxyphenol with propanoic acid under acidic conditions.

    Amidation Reaction: The intermediate 4-methoxyphenoxypropanoic acid is then reacted with 4-aminobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.

Major Products

    Oxidation: Formation of 4-{[2-(4-hydroxyphenoxy)propanoyl]amino}benzoic acid.

    Reduction: Formation of 4-{[2-(4-methoxyphenoxy)propan-1-ol]amino}benzoic acid.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-tumor properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, adhesives, and coatings due to its chemical stability and functional properties.

Mechanism of Action

The mechanism of action of 4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory and tumor pathways.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and cancer.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methoxyphenoxy)benzoic acid
  • 4-{[(2R)-2-(4-methoxyphenoxy)propanoyl]amino}benzoate

Comparison

4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[2-(4-methoxyphenoxy)propanoylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-11(23-15-9-7-14(22-2)8-10-15)16(19)18-13-5-3-12(4-6-13)17(20)21/h3-11H,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYPNGXBFKBULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)O)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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